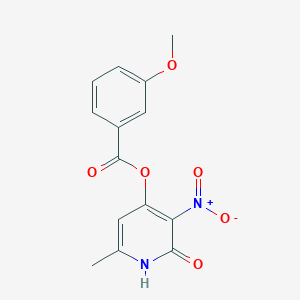
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methoxybenzoate
カタログ番号 B2832862
CAS番号:
868679-56-5
分子量: 304.258
InChIキー: HKOTVZBWCLUWGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methoxybenzoate” is complex, with a pyridine ring bearing a nitro group, a methyl group, and a methoxybenzoate group. Further analysis would require more specific information or computational modeling .科学的研究の応用
Organic Synthesis and Chemical Reactions
- Ring Opening Reactions : Studies have shown that compounds like 6-Nitrobenzothiazole react reversibly with methoxide ion, leading to products useful in further synthetic applications, indicating potential pathways for modifying or synthesizing related compounds (Bartoli et al., 1974).
- Synthesis of Heterocycles : The synthesis of 6H-pyrido[4,3-b]carbazoles for testing in cytotoxicity assays against human lung cancer cells involves strategies that could be relevant for the synthesis and biological evaluation of related compounds (Modi et al., 1990).
Potential Biological and Pharmacological Applications
- Topoisomerase II Inhibitors : Compounds with structures related to benzoxazole, benzimidazole, and benzothiazole derivatives have shown inhibitory activity against eukaryotic DNA topoisomerase II, suggesting potential for cancer therapy research (Pınar et al., 2004).
Material Science and Liquid Crystalline Properties
- Complexation and Mesophase Induction : The complexation of benzoic acids with lateral groups and polyamides containing a 2,6-diaminopyridine moiety has been shown to induce stable and enantiotropic mesophases, demonstrating potential applications in the development of liquid crystalline materials (Ihata et al., 2000).
Environmental Applications
- Degradation and Metabolism by Microorganisms : Studies on the metabolism of aromatic acids by Pseudomonas putida show the ability of certain microbial strains to oxidize complex organic compounds, potentially indicating bioremediation applications (Donnelly & Dagley, 1980).
将来の方向性
特性
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-8-6-11(12(16(19)20)13(17)15-8)22-14(18)9-4-3-5-10(7-9)21-2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOTVZBWCLUWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)
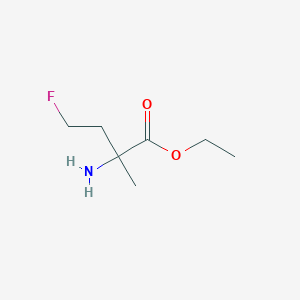

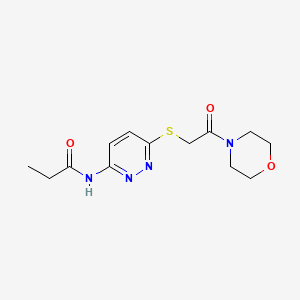
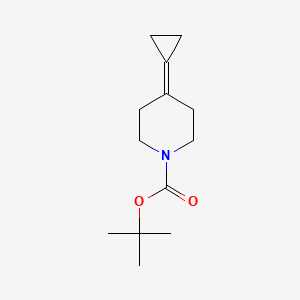
![[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride](/img/structure/B2832790.png)
![1-Benzyl-1-ethyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2832791.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2832792.png)
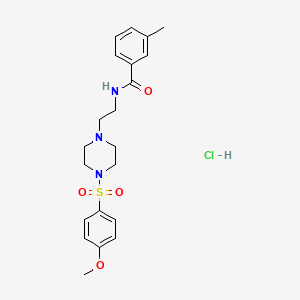
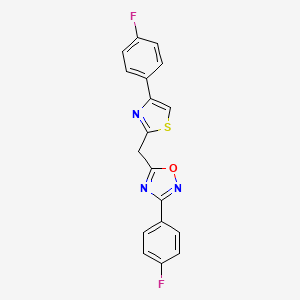
![Bicyclo[3.2.1]octane-1-methanol, 5-amino-](/img/structure/B2832798.png)

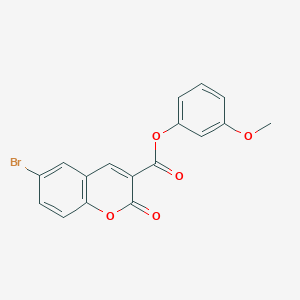
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2832802.png)